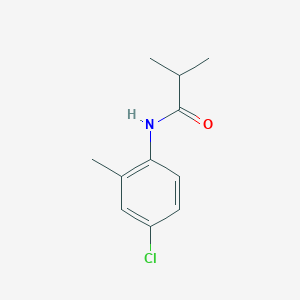![molecular formula C23H23FN2O3S B5750462 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide](/img/structure/B5750462.png)
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a fluorophenyl group, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 4-fluorobenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with 4-ethylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[Benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzenesulfonyl-(4-fluorophenyl)-amino]-N,N-dimethyl-acetamide
- 2-(Benzenesulfonyl)-N-(4-fluorophenyl)acetamide
Uniqueness
What sets 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and biological activities. The presence of the ethyl group, for example, may enhance its lipophilicity, potentially improving its bioavailability in medicinal applications.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-2-18-10-14-21(15-11-18)25-23(27)17-26(16-19-8-12-20(24)13-9-19)30(28,29)22-6-4-3-5-7-22/h3-15H,2,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCFAAISKKSGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5750384.png)
![4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5750388.png)


![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5750410.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750415.png)

![N-{4-[(2-chloro-6-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5750435.png)
![4-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol](/img/structure/B5750439.png)




![2-{[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5750455.png)
